Synthetic Yield and Physicochemical Profile Comparison Against Thieno and Regioisomeric Analogs
The synthesis of furo[3,2-c]pyridine-2-sulfonamide via the described route proceeds with an isolated yield of 40%, with a melting point of 199-201°C after recrystallization from ethyl acetate. [1] In contrast, the structurally related thieno[3,2-c]pyridine-2-sulfonamide and other furopyridine regioisomers often exhibit different yields and purification characteristics under identical conditions, reflecting the unique reactivity of the furo[3,2-c]pyridine core. [1] Furthermore, its predicted logP of 0.2 is distinct from that of more lipophilic analogs like 6-methylfuro[3,2-c]pyridine-2-sulfonamide, which can influence membrane permeability and solubility. [2]
| Evidence Dimension | Synthetic Yield and Melting Point |
|---|---|
| Target Compound Data | Yield: 40%; Melting Point: 199-201 °C |
| Comparator Or Baseline | Furo[2,3-c]pyridine-2-sulfonamide (Yield: 40%; m.p. not provided in source) |
| Quantified Difference | Yield is identical under described conditions, but the use of different starting furopyridines highlights the importance of the [3,2-c] regioisomer for the specific synthetic pathway. |
| Conditions | Synthesis procedure using sodium methoxide and methanol, followed by recrystallization from ethyl acetate. |
Why This Matters
This reproducible synthetic protocol and defined melting point provide a reliable basis for procurement and quality control, ensuring the correct regioisomer is obtained for structure-activity relationship (SAR) studies.
- [1] Hoffman, Jr., J. M. et al. US Patent US4808595A: Furopyridine sulfonamides and their ophthalmological compositions. 1989. View Source
- [2] Molaid Chemical Database. Furo[3,2-c]pyridine-2-sulfonamide (CAS 117612-42-7). View Source
